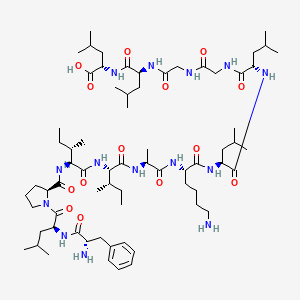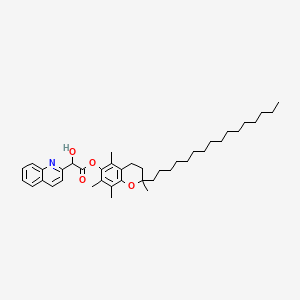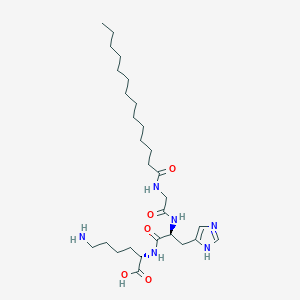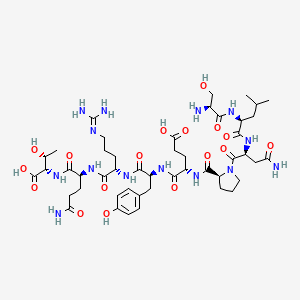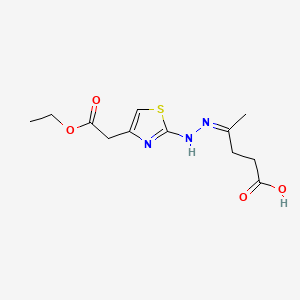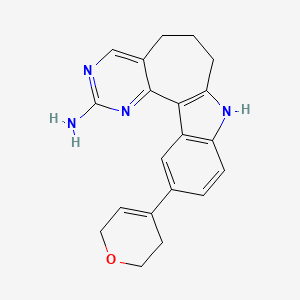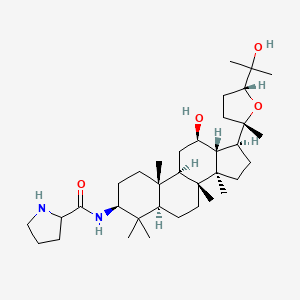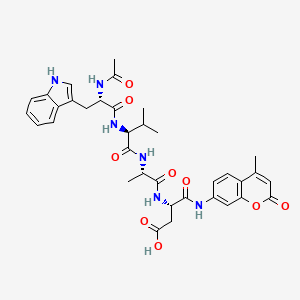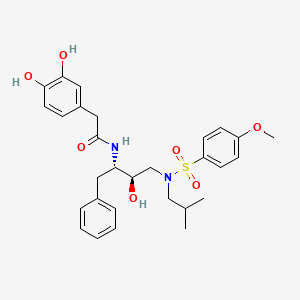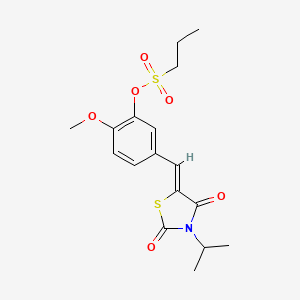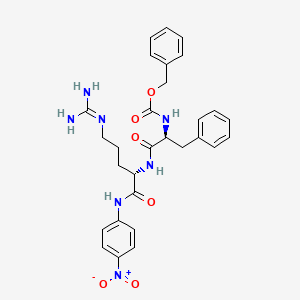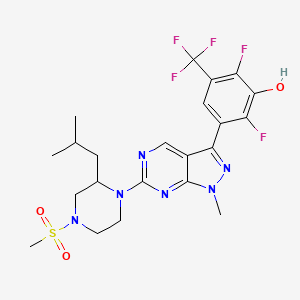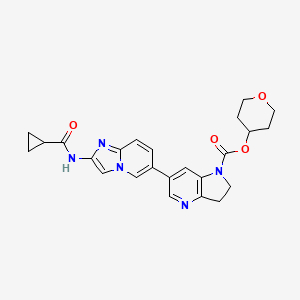
Zharp1-211
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zharp1-211 is a potent inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1). It has shown significant potential in reducing graft-versus-host disease (GVHD) without compromising graft-versus-leukemia (GVL) effects . The compound has a molecular weight of 447.49 and a chemical formula of C24H25N5O4 .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Zharp1-211 are not extensively detailed in the available literature. it is known that the compound is prepared for research purposes and is not intended for human consumption . The preparation method for in vivo formulations involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing with polyethylene glycol 300 (PEG300), Tween 80, and double-distilled water (ddH2O) .
Analyse Chemischer Reaktionen
Zharp1-211 primarily acts as an inhibitor of RIPK1 kinase. It targets the adenosine triphosphate-binding pocket in RIPK1’s inactive conformation . The compound does not inhibit RIPK3 and a panel of 468 kinases at a concentration of 10 μM . It is highly potent in blocking tumor necrosis factor (TNF)-induced necroptosis in human colon cancer HT-29 cells and mouse fibroblast L929 cells .
Wissenschaftliche Forschungsanwendungen
Zharp1-211 has been extensively studied for its potential in treating GVHD. It significantly reduces the expression of JAK/STAT1-mediated chemokines and major histocompatibility complex (MHC) class II molecules in intestinal epithelial cells . This reduction helps restore intestinal homeostasis and arrest GVHD without compromising the GVL effect . The compound has also shown potential in other inflammatory diseases involving the gastrointestinal tract .
Wirkmechanismus
Zharp1-211 exerts its effects by inhibiting RIPK1 kinase activity. This inhibition reduces the activation of JAK1/STAT1-mediated chemokines and MHC class II molecules in intestinal epithelial cells . The compound forms a complex with JAK1 to promote STAT1 activation, resulting in enhanced chemokine secretion and reduced levels of circulating cytokines and chemokines . This mechanism helps in reducing GVHD mortality and visceral GVHD histopathology .
Vergleich Mit ähnlichen Verbindungen
Zharp1-211 is unique in its selective inhibition of RIPK1 kinase without affecting RIPK3 . Similar compounds include other RIPK1 inhibitors, but this compound stands out due to its nonimmunosuppressive mechanism that restores intestinal homeostasis and reduces GVHD . Other similar compounds may not have the same level of selectivity and potency in inhibiting RIPK1 kinase .
Eigenschaften
Molekularformel |
C24H25N5O4 |
|---|---|
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
oxan-4-yl 6-[2-(cyclopropanecarbonylamino)imidazo[1,2-a]pyridin-6-yl]-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C24H25N5O4/c30-23(15-1-2-15)27-21-14-28-13-16(3-4-22(28)26-21)17-11-20-19(25-12-17)5-8-29(20)24(31)33-18-6-9-32-10-7-18/h3-4,11-15,18H,1-2,5-10H2,(H,27,30) |
InChI-Schlüssel |
WSAWIHZNHHASBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC5=C(CCN5C(=O)OC6CCOCC6)N=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


